molecular formula C10H15N5 B1479664 3-(2-Azidoethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098046-43-4

3-(2-Azidoethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B1479664
CAS No.: 2098046-43-4
M. Wt: 205.26 g/mol
InChI Key: QLQXVNREDHXHIH-UHFFFAOYSA-N
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Description

The compound “3-(2-Azidoethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole” is a derivative of pyrazole . Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . They are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .


Molecular Structure Analysis

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can have an impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety, since a change in structure translates into changes in properties .


Chemical Reactions Analysis

Pyrazoles are known to react with various compounds, and their reactivity can be influenced by factors such as tautomerism . The specific chemical reactions involving “this compound” were not found in the retrieved papers.

Scientific Research Applications

Chemistry and Synthesis of Heterocycles

The chemistry of pyrazole derivatives, including structures similar to 3-(2-Azidoethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole, is significant in the synthesis of heterocyclic compounds. These compounds serve as valuable building blocks for generating a wide array of heterocycles due to their unique reactivity and ability to undergo various chemical transformations. The synthesis strategies often involve multicomponent reactions (MCRs) that offer an efficient pathway to assemble complex structures with diverse biological activities from simple precursors under mild conditions. This aspect of pyrazole chemistry highlights its importance in medicinal chemistry and drug discovery, where the design and synthesis of new compounds with potential therapeutic applications are a continuous pursuit (Gomaa & Ali, 2020; Dar & Shamsuzzaman, 2015).

Biological Activities and Therapeutic Applications

Pyrazoline derivatives have been extensively studied for their diverse biological activities and therapeutic potential. Research has demonstrated that these compounds exhibit a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. The modification of the pyrazoline scaffold allows for the development of new drugs with enhanced activity and selectivity for various biological targets. This versatility makes pyrazoline and its derivatives, such as this compound, crucial in the search for new therapeutic agents with potential applications in treating numerous diseases and conditions (Shaaban, Mayhoub, & Farag, 2012; Ray et al., 2022).

Synthetic Methodologies and Green Chemistry

The development of synthetic methodologies for pyrazoline derivatives emphasizes the principles of green chemistry, including the use of microwave-assisted synthesis, organocatalysis, and multicomponent reactions. These methods aim to improve the efficiency of chemical reactions, reduce the use of hazardous reagents, and minimize waste production. The synthesis of pyrazoline-based compounds often involves environmentally friendly solvents and catalysts, reflecting the growing trend towards more sustainable practices in chemical research. This approach not only facilitates the production of pyrazoline derivatives but also aligns with broader objectives to reduce the environmental impact of chemical manufacturing (Kiyani, 2018; Becerra, Abonía, & Castillo, 2022).

Properties

IUPAC Name

3-(2-azidoethyl)-2-ethyl-5,6-dihydro-4H-cyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5/c1-2-15-10(6-7-12-14-11)8-4-3-5-9(8)13-15/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQXVNREDHXHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2CCCC2=N1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Azidoethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
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3-(2-Azidoethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
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3-(2-Azidoethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
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3-(2-Azidoethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 5
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3-(2-Azidoethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 6
3-(2-Azidoethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

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